Methyl 3-Formyl-1H-indole-4-carboxylate: A Core Intermediate for Complex Molecule Synthesis
Methyl 3-Formyl-1H-indole-4-carboxylate: A Core Intermediate for Complex Molecule Synthesis
An In-depth Technical Guide:
Prepared by: Gemini, Senior Application Scientist
Abstract
Methyl 3-formyl-1H-indole-4-carboxylate is a multifunctional heterocyclic compound of significant interest to the fields of medicinal chemistry and materials science. Its strategically positioned reactive handles—an aldehyde at the C3 position, a methyl ester at C4, and a reactive N-H on the indole core—make it a versatile building block for the synthesis of more complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, synthesis, spectroscopic characterization, and reactivity, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind synthetic choices, present validated protocols, and map the compound's synthetic potential.
Compound Profile and Physicochemical Properties
The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and pharmaceuticals. Methyl 3-formyl-1H-indole-4-carboxylate (CAS No. 53462-88-7) is a derivative that capitalizes on this scaffold, functionalizing it for subsequent chemical elaboration. The presence of an electron-withdrawing formyl group at the electron-rich C3 position and a methyl carboxylate at the C4 position creates a unique electronic and steric environment that dictates its reactivity.
| Property | Value | Source(s) |
| CAS Number | 53462-88-7 | |
| Molecular Formula | C₁₁H₉NO₃ | [1] |
| Molecular Weight | 203.19 g/mol | [1] |
| IUPAC Name | methyl 3-formyl-1H-indole-4-carboxylate | |
| Synonyms | 3-Formyl-1H-indole-4-carboxylic acid methyl ester, 4-Methoxycarbonylindole-3-carboxaldehyde | [1] |
| Physical Form | Solid | |
| Purity (Typical) | ≥97% | |
| Storage Conditions | 2-8°C, Inert atmosphere, Keep in dark place |
Synthesis and Mechanistic Insights
The most reliable and widely adopted method for the synthesis of methyl 3-formyl-1H-indole-4-carboxylate is the Vilsmeier-Haack reaction. This classic formylation method is exceptionally well-suited for electron-rich aromatic and heteroaromatic systems like indoles.[2][3]
The Vilsmeier-Haack Approach: Rationale and Mechanism
The Vilsmeier-Haack reaction involves an electrophilic aromatic substitution using a "Vilsmeier reagent," a chloroiminium ion, generated in situ from a substituted amide (typically N,N-dimethylformamide, DMF) and an activating agent like phosphorus oxychloride (POCl₃).[4][5] The indole ring system is highly activated towards electrophilic attack, particularly at the C3 position, making this reaction highly regioselective and efficient. The iminium ion is a "weaker" electrophile than those used in reactions like Friedel-Crafts acylation, which makes it ideal for highly activated substrates and avoids over-reactivity.[4]
The reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium salt.
-
Electrophilic Attack and Hydrolysis: The electron-rich indole nucleus attacks the Vilsmeier reagent, leading to the formation of an iminium intermediate. Subsequent aqueous workup hydrolyzes this intermediate to yield the final aldehyde product.[2][5]
Caption: Vilsmeier-Haack synthesis workflow.
Experimental Protocol: Vilsmeier-Haack Formylation
This protocol is a self-validating system. Successful synthesis will be confirmed by the spectroscopic data outlined in Section 3. The starting material, methyl 1H-indole-4-carboxylate, can be prepared via established literature methods.[6]
-
Inert Atmosphere Setup: Equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain the system under a positive pressure of dry nitrogen.
-
Reagent Preparation: Cool the flask to 0°C using an ice bath. To the flask, add anhydrous N,N-dimethylformamide (DMF, 3 equivalents).
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the dropping funnel to the stirred DMF at 0°C. The addition should be slow to control the exothermic reaction. Allow the mixture to stir for 30-60 minutes at this temperature to ensure complete formation of the Vilsmeier reagent.
-
Substrate Addition: Dissolve methyl 1H-indole-4-carboxylate (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and then heat to 40-50°C for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching and Hydrolysis: Once the reaction is complete, cool the mixture back to 0°C. Carefully quench the reaction by pouring it onto crushed ice.
-
Product Isolation: Basify the aqueous solution with a saturated sodium bicarbonate or sodium hydroxide solution until pH 8-9. The product will often precipitate as a solid. Stir for 1-2 hours to ensure complete hydrolysis of the iminium intermediate.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Spectroscopic and Analytical Characterization
Structural confirmation of methyl 3-formyl-1H-indole-4-carboxylate relies on a combination of standard spectroscopic techniques. The expected data, based on its structure and analysis of similar compounds, are summarized below.[7][8]
| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale |
| ¹H NMR | Indole N-H | > 11.0 ppm (broad singlet) | Deshielded acidic proton. |
| Aldehyde C-H | ~10.0 ppm (singlet) | Highly deshielded proton of the formyl group. | |
| Indole C2-H | ~8.3 ppm (singlet) | Proton adjacent to the indole nitrogen, deshielded by the formyl group. | |
| Aromatic C-H | 7.2 - 8.0 ppm (multiplets) | Protons on the benzene portion of the indole ring. | |
| Ester O-CH₃ | ~3.9 ppm (singlet) | Methyl protons of the ester group. | |
| ¹³C NMR | Aldehyde C=O | ~185 ppm | Carbonyl carbon of the aldehyde. |
| Ester C=O | ~165 ppm | Carbonyl carbon of the methyl ester. | |
| Aromatic/Heterocyclic C | 110 - 140 ppm | Carbons comprising the bicyclic indole ring system. | |
| Ester O-CH₃ | ~52 ppm | Carbon of the methyl ester group. | |
| IR Spectroscopy | N-H Stretch | 3200 - 3400 cm⁻¹ (broad) | Stretching vibration of the N-H bond. |
| C=O Stretch (Ester) | ~1710 cm⁻¹ (strong) | Stretching vibration of the ester carbonyl. | |
| C=O Stretch (Aldehyde) | ~1660 cm⁻¹ (strong) | Stretching vibration of the conjugated aldehyde carbonyl. | |
| Mass Spec. | Molecular Ion [M]⁺ | m/z = 203.0582 (HRMS) | Corresponds to the molecular formula C₁₁H₉NO₃.[9][10] |
Chemical Reactivity and Synthetic Utility
The synthetic value of methyl 3-formyl-1H-indole-4-carboxylate stems from the distinct reactivity of its functional groups, allowing for selective transformations. The C3-aldehyde is the most versatile site for subsequent modifications.
-
Reactions at the Aldehyde Group: The formyl group is a gateway to a vast array of chemical structures. It readily participates in:
-
Oxidation: Can be oxidized to the corresponding carboxylic acid (indole-3,4-dicarboxylic acid derivative) using standard oxidants like potassium permanganate or Jones reagent.
-
Reduction: Selective reduction to the primary alcohol, (4-(methoxycarbonyl)-1H-indol-3-yl)methanol, can be achieved with mild reducing agents like sodium borohydride (NaBH₄).
-
Reductive Amination: A powerful method to form C-N bonds. The aldehyde can be reacted with a primary or secondary amine to form an imine intermediate, which is then reduced in situ to yield a substituted aminomethyl indole.
-
Wittig Reaction: Allows for the conversion of the aldehyde to an alkene, providing access to vinyl-indole derivatives.
-
Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malonates, cyanoacetates) provides a route to extended conjugated systems.
-
-
Reactions at the Indole N-H: The nitrogen proton is acidic and can be deprotonated with a suitable base (e.g., NaH) and subsequently alkylated or acylated to introduce substituents on the indole nitrogen.
-
Reactions at the Ester Group: The methyl ester can be hydrolyzed under basic (e.g., NaOH, LiOH) or acidic conditions to yield the corresponding 3-formyl-1H-indole-4-carboxylic acid.
Caption: Key reaction pathways of the title compound.
Handling, Storage, and Safety
As a research chemical, methyl 3-formyl-1H-indole-4-carboxylate should be handled by technically qualified personnel using appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses.
-
Hazard Statements: H302 (Harmful if swallowed).
-
Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere to prevent degradation.
Conclusion
Methyl 3-formyl-1H-indole-4-carboxylate is a high-value synthetic intermediate whose chemical properties are defined by the interplay of its three distinct functional groups. Its straightforward synthesis via the Vilsmeier-Haack reaction and the orthogonal reactivity of its aldehyde, ester, and N-H moieties provide chemists with a robust platform for molecular diversification. This guide has detailed the foundational knowledge required to effectively utilize this compound in complex synthesis campaigns, empowering researchers to build upon its versatile scaffold to develop novel therapeutics and materials.
References
- 1. molbase.com [molbase.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. rsc.org [rsc.org]
- 8. tetratek.com.tr [tetratek.com.tr]
- 9. methyl 3-formyl-1H-indole-4-carboxylate | C11H9NO3 | CID 12396096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. methyl 3-formyl-1H-indole-2-carboxylate | C11H9NO3 | CID 735825 - PubChem [pubchem.ncbi.nlm.nih.gov]
